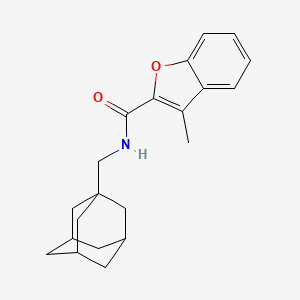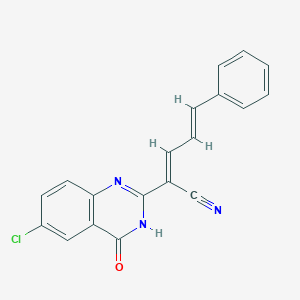
N-(1-adamantylmethyl)-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ST-135 is a synthetic cannabinoid that was first synthesized in 2010 by Pfizer as a potential treatment for pain and inflammation. It belongs to the class of indole-derived cannabinoids and has a chemical structure that is similar to other synthetic cannabinoids such as JWH-018 and AM-2201. ST-135 has been found to have high affinity for CB1 and CB2 receptors, which are the primary targets of endogenous cannabinoids in the body.
Mecanismo De Acción
ST-135 exerts its effects by binding to CB1 and CB2 receptors, which are primarily found in the brain and immune system, respectively. Activation of these receptors leads to the release of neurotransmitters and cytokines, which are responsible for the various physiological effects of ST-135.
Biochemical and physiological effects:
The biochemical and physiological effects of ST-135 are diverse and depend on the dose and route of administration. ST-135 has been found to have analgesic, anti-inflammatory, anti-cancer, and anxiolytic effects. It also affects the cardiovascular system, respiratory system, and gastrointestinal system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ST-135 has several advantages for lab experiments, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and purify. However, one limitation of ST-135 is its potential for abuse, which may require special precautions in lab settings.
Direcciones Futuras
Several future directions for ST-135 research include further investigation of its therapeutic potential in various disease models, optimization of its pharmacological properties, and development of novel synthetic cannabinoids based on its structure. Additionally, more research is needed to fully understand the long-term effects of ST-135 and its potential for abuse.
In conclusion, ST-135 is a synthetic cannabinoid with potential therapeutic applications in pain management, inflammation, and cancer. Its mechanism of action involves binding to CB1 and CB2 receptors, leading to diverse biochemical and physiological effects. While ST-135 has several advantages for lab experiments, its potential for abuse requires special precautions. Future research directions for ST-135 include further investigation of its therapeutic potential and optimization of its pharmacological properties.
Métodos De Síntesis
The synthesis of ST-135 involves several steps, including the reaction of 3-methylbenzofuran-2-carboxylic acid with 1-adamantylmethylamine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain ST-135 in high purity.
Aplicaciones Científicas De Investigación
ST-135 has been investigated for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer. In a study conducted by Li et al. (2013), ST-135 was found to have potent analgesic effects in a mouse model of neuropathic pain. Another study by Ma et al. (2015) demonstrated the anti-inflammatory effects of ST-135 in a rat model of acute lung injury. ST-135 has also been found to have anti-cancer properties, as shown in a study by Liu et al. (2018) where it was found to inhibit the growth of breast cancer cells.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-13-17-4-2-3-5-18(17)24-19(13)20(23)22-12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKAJBWXUGOGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{[(6-hydroxypyrimidin-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B6005467.png)

![4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B6005477.png)
![6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6005482.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6005487.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6005493.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)
![N-benzyl-N-methyl-1-[(2E)-3-phenyl-2-propenoyl]-3-piperidinamine](/img/structure/B6005510.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005514.png)
![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)benzoate](/img/structure/B6005518.png)

![N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide](/img/structure/B6005545.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(3-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005556.png)